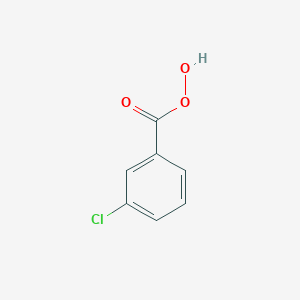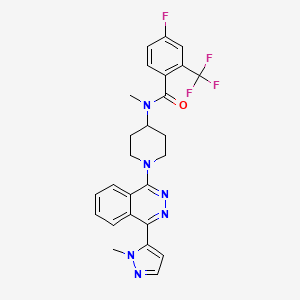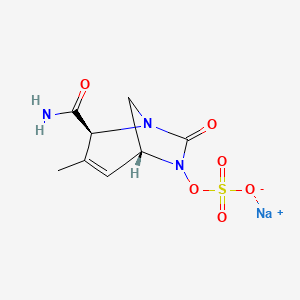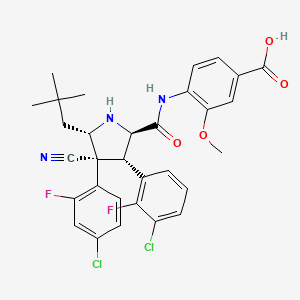![molecular formula C18H22N2O B8076228 1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine](/img/structure/B8076228.png)
1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine
Overview
Description
1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring attached to a biphenyl structure with a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-((3-Hydroxy-[1,1’-biphenyl]-4-yl)methyl)piperazine.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
- 1-((3-Methoxyphenyl)methyl)piperazine
- 1-((4-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine
- 1-((3-Hydroxy-[1,1’-biphenyl]-4-yl)methyl)piperazine
Uniqueness: 1-((3-Methoxy-[1,1’-biphenyl]-4-yl)methyl)piperazine is unique due to the specific positioning of the methoxy group on the biphenyl structure, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
Biological Activity
1-((3-Methoxy-[1,1'-biphenyl]-4-yl)methyl)piperazine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic implications.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a piperazine ring, which is a common motif in many bioactive compounds. The methoxy group and biphenyl moiety contribute to its unique properties.
Receptor Binding Affinity
Research indicates that compounds containing piperazine structures often exhibit significant interactions with various receptors, particularly in the central nervous system. The binding affinities of this compound at dopamine receptors have been a focal point. For instance, studies have shown that modifications in the piperazine ring can lead to varying degrees of affinity for dopamine D2 and D3 receptors.
| Compound | D2R Affinity (IC50) | D3R Affinity (IC50) | Activity Type |
|---|---|---|---|
| 1 | 15,700 nM | >10,000 nM | Weak Antagonist |
| 2 | 9,000 nM | 278 nM | Agonist |
| 3 | >100,000 nM | 98 nM | Agonist |
This table illustrates the varying activities of related compounds, emphasizing the importance of structural modifications in determining receptor selectivity and potency .
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound can protect dopaminergic neurons from degeneration. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's diseases. The mechanism involves promoting β-arrestin translocation and G protein activation through selective receptor engagement .
Study on D3 Receptor Agonism
A notable study investigated the agonistic activity of a closely related compound at the D3 receptor. The compound was found to promote β-arrestin recruitment with an EC50 value of 710 nM, indicating significant agonistic properties. This study underscores the potential of piperazine derivatives in treating neuropsychiatric disorders .
Synthesis and Biological Evaluation
A recent synthesis study focused on creating a library of piperazine derivatives to assess their biological activities. Compounds were evaluated for their antimicrobial properties alongside their neuropharmacological effects. The results indicated that specific substitutions on the piperazine ring enhanced both antibacterial and neuroprotective activities .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Piperazine Ring : Modifications here can lead to significant changes in receptor binding affinity.
- Biphenyl Moiety : The presence of methoxy groups on the biphenyl structure enhances lipophilicity and receptor interaction.
- Substituents : Variations in substituents at different positions on the piperazine ring can either enhance or diminish biological activity.
Properties
IUPAC Name |
1-[(2-methoxy-4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-18-13-16(15-5-3-2-4-6-15)7-8-17(18)14-20-11-9-19-10-12-20/h2-8,13,19H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCACRDQYJZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)CN3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














